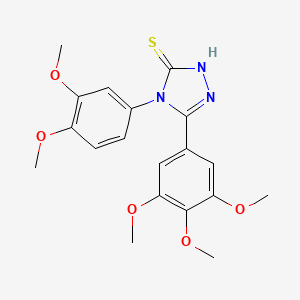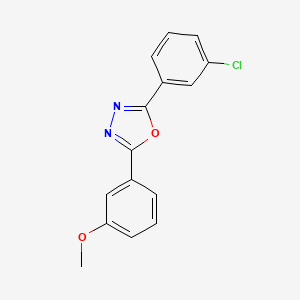![molecular formula C17H19NO5 B11469619 2-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11469619.png)
2-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-AZABICYCLO[2.2.2]OCTAN-3-ONE is a complex organic compound with a unique bicyclic structure. It features a benzodioxole moiety and a bicyclo[2.2.2]octane framework, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-AZABICYCLO[2.2.2]OCTAN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the bicyclo[2.2.2]octane core. Key steps include:
Formation of Benzodioxole Derivative: This involves the reaction of catechol with methanol in the presence of an acid catalyst to form the dimethoxybenzodioxole.
Construction of Bicyclo[2.2.2]octane Core: This step involves a Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic structure.
Final Coupling: The benzodioxole derivative is then coupled with the bicyclo[2.2.2]octane core under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-AZABICYCLO[2.2.2]OCTAN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxole moiety is particularly interesting for its interaction with biological macromolecules.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit activity against certain diseases or conditions due to their unique chemical structure.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or materials. Its unique structure makes it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-AZABICYCLO[2.2.2]OCTAN-3-ONE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, leading to modulation of their activity. The bicyclo[2.2.2]octane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Dichloroaniline: An aniline derivative used in dye and herbicide production.
N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE:
Uniqueness
What sets (2Z)-2-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-AZABICYCLO[2.2.2]OCTAN-3-ONE apart is its unique combination of a benzodioxole moiety and a bicyclo[2.2.2]octane core. This dual structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(2Z)-2-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C17H19NO5/c1-20-13-8-11(15(21-2)17-16(13)22-9-23-17)7-12-14(19)10-3-5-18(12)6-4-10/h7-8,10H,3-6,9H2,1-2H3/b12-7- |
InChI Key |
BRJWUTGUXNZUGT-GHXNOFRVSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C=C\3/C(=O)C4CCN3CC4)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=C3C(=O)C4CCN3CC4)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-Ethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B11469541.png)
![(2Z)-2-[cyano(4-methoxyphenyl)methylidene]-4-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile](/img/structure/B11469542.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-methoxyphenyl)ethyl]amino]-, ethyl ester](/img/structure/B11469543.png)
![ethyl 1-{[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetyl}piperidine-4-carboxylate](/img/structure/B11469545.png)
![Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11469546.png)
![Ethyl 6-{[(4-iodophenyl)amino]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11469549.png)
![7-(4-methoxyphenyl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11469551.png)

![methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11469577.png)
![11-(2-chlorophenyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11469579.png)
![Dimethyl 2-{1-chloro-2-[(3-methylphenyl)amino]-2-thioxoethylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11469589.png)
![4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11469596.png)


